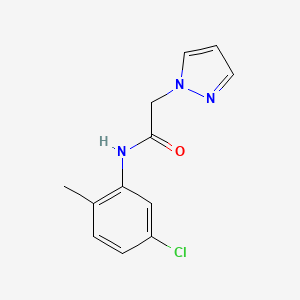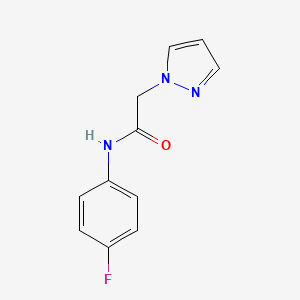
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide, also known as CP-47,497 or simply CP-47, is a synthetic cannabinoid that has been extensively studied in scientific research. This compound is structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC), and has been used as a tool to investigate the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
CP-47 acts as a potent agonist of CB1 receptors, which are primarily located in the brain and nervous system. Activation of these receptors leads to a range of effects on the body, including altered mood, appetite, and pain perception.
Biochemical and Physiological Effects:
CP-47 has been shown to have a range of biochemical and physiological effects on the body. These effects include altered neurotransmitter release, changes in gene expression, and modulation of immune function. Additionally, this compound has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP-47 in scientific research is that it allows researchers to investigate the endocannabinoid system and its role in various physiological processes. Additionally, this compound has been shown to have a range of effects on the body, making it a useful tool for studying the effects of cannabinoid receptor activation. However, one limitation of using CP-47 is that it is a synthetic compound and may not fully replicate the effects of natural cannabinoids found in the body.
Zukünftige Richtungen
There are many potential future directions for research on CP-47 and the endocannabinoid system. One area of interest is the potential therapeutic uses of this compound, particularly in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanisms of action of CP-47 and how it interacts with other systems in the body. Finally, there is a need for continued research into the safety and potential side effects of this compound, particularly in the context of its potential use as a therapeutic agent.
Synthesemethoden
CP-47 is synthesized through a multi-step process involving the reaction of 5-chloro-2-methylphenylhydrazine with ethyl 2-bromoacetate to form the intermediate ethyl 2-(5-chloro-2-methylphenyl)hydrazinecarboxylate. This intermediate is then reacted with 2,3-dihydro-1H-pyrazol-1-yl-acetic acid to form the final product, N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide.
Wissenschaftliche Forschungsanwendungen
CP-47 has been used extensively in scientific research to investigate the endocannabinoid system and its role in various physiological processes. This compound has been shown to activate CB1 receptors in the brain and peripheral tissues, leading to a range of effects on the body.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-9-3-4-10(13)7-11(9)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSLQMWJUSLVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-pyrazol-1-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)
![2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7460273.png)

![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)






![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)
